molecular formula C22H22N6O3 B11124442 2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide

2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide

Cat. No.: B11124442
M. Wt: 418.4 g/mol
InChI Key: INQWCDTYEAXFGD-UHFFFAOYSA-N
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Description

2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, a methoxyphenyl group, and a triazolopyridine moiety, making it a unique molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridazinone core, followed by the introduction of the methoxyphenyl group and the triazolopyridine moiety. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide stands out due to its unique combination of functional groups and structural features. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H22N6O3

Molecular Weight

418.4 g/mol

IUPAC Name

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide

InChI

InChI=1S/C22H22N6O3/c1-31-17-9-7-16(8-10-17)18-11-12-22(30)28(26-18)15-21(29)23-13-4-6-20-25-24-19-5-2-3-14-27(19)20/h2-3,5,7-12,14H,4,6,13,15H2,1H3,(H,23,29)

InChI Key

INQWCDTYEAXFGD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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